N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide
Description
N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and furoyl groups attached to a hydrazinecarboxamide moiety
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(furan-2-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c13-8-4-3-7(6-9(8)14)15-12(19)17-16-11(18)10-2-1-5-20-10/h1-6H,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPPYMBHQCOPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide typically involves the following steps:
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Formation of the Hydrazine Intermediate: : The initial step involves the reaction of 3,4-dichloroaniline with hydrazine hydrate to form 3,4-dichlorophenylhydrazine.
Reaction Conditions: This reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures (80-100°C) to facilitate the formation of the hydrazine intermediate.
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Acylation with Furoyl Chloride: : The hydrazine intermediate is then acylated with 2-furoyl chloride to form the final product.
Reaction Conditions: This step is typically performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at room temperature to moderate heat (20-50°C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furoyl moiety, leading to the formation of various oxidized derivatives.
Common Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: Oxidized furoyl derivatives.
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Reduction: : Reduction reactions can target the nitro groups or the furoyl ring.
Common Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: Reduced forms of the compound, potentially altering its biological activity.
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Substitution: : The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents: Nucleophiles such as amines or thiols.
Major Products: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The dichlorophenyl and furoyl groups could play a role in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-(2-thienyl)hydrazinecarboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3,4-dichlorophenyl)-2-(2-pyrrolyl)hydrazinecarboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-(3,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide is unique due to the presence of the furoyl group, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can participate in different types of chemical reactions and may influence the compound’s pharmacokinetic and pharmacodynamic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
